molecular formula C10H11NO4 B079623 N-Formyl-L-tyrosine CAS No. 13200-86-7

N-Formyl-L-tyrosine

Cat. No. B079623
CAS RN: 13200-86-7
M. Wt: 209.2 g/mol
InChI Key: ROUWPHMRHBMAFE-VIFPVBQESA-N
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Description

N-Formyl-L-tyrosine (NFT) is an organic compound composed of an amino acid, tyrosine, and a formyl group. It is a derivative of tyrosine, a naturally occurring amino acid found in proteins. NFT is an important component of several biological processes, including enzymatic reactions, signal transduction, and protein synthesis. It is also used in laboratory experiments to study the biochemical and physiological effects of tyrosine and its derivatives.

Scientific Research Applications

  • Yeast Ascospore Wall Precursor : N,N'-Bisformyl dityrosine and N-formyl tyrosine have been identified as precursors in the spore wall synthesis of Saccharomyces cerevisiae. These compounds contribute to the formation of a non-peptidic, cross-linked macromolecular network on the spore surface, indicating their importance in the structural integrity of yeast spores (Briza et al., 1996).

  • Site-Selective Tyrosine Bioconjugation : Photoredox catalysis has been used for site-selective tyrosine bioconjugation, incorporating bioorthogonal formyl groups into native proteins. This methodology enables the synthesis of structurally defined fluorescent conjugates from native proteins, demonstrating the utility of N-formyl tyrosine in protein modification and pharmaceutical applications (Li et al., 2021).

  • Conformational Analysis : A detailed conformational study of N-formyl-L-tyrosinamide was performed using a genetic algorithm. This study helps to understand the structural implications of the hydroxyl substitution on the benzene ring of tyrosine, which is relevant for designing and interpreting experiments in protein chemistry and drug design (Guerdaoui et al., 2017).

  • Biotechnological Production and Applications : L-Tyrosine, a precursor to N-Formyl-L-tyrosine, has significant biotechnological applications. It is used in pharmaceuticals, dietary supplements, and as a precursor for various industrial applications. Biotechnological methods offer environmentally friendly means of producing L-tyrosine from biomass (Lütke-Eversloh et al., 2007).

  • Bacterial Chemotactic Oligopeptides and Intestinal Barrier : N-Formyl-methionyl-leucyl-tyrosine, a bacterial chemotactic peptide, was studied in relation to intestinal absorption and enterohepatic circulation. It highlights the role of formylated tyrosine-containing peptides in gut physiology and potential implications in gut inflammatory disorders (Ferry et al., 1989).

Mechanism of Action

Target of Action

N-Formyl-L-tyrosine primarily targets the Formyl Peptide Receptors (FPRs) . FPRs are a group of G protein-coupled cell surface receptors that play important roles in host defense and inflammation . They interact with structurally diverse chemotactic agonists, thereby having a dual function in inflammatory processes .

Mode of Action

The interaction of this compound with its targets results in changes in the inflammatory processes. Depending on the ligand it binds with, FPRs can either accelerate or inhibit key intracellular kinase-based regulatory pathways . This dual function allows FPRs to regulate inflammatory responses, monitor glial activation, accelerate neural differentiation, regulate angiogenesis, and control blood-brain barrier (BBB) permeability .

Biochemical Pathways

This compound is involved in the tyrosine metabolism pathway . Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . Half of the phenylalanine required goes into the production of tyrosine . If the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .

Pharmacokinetics

It’s known that the compound is a competitive inhibitor, competitive with p5c .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in inflammation and host defense. By interacting with FPRs, this compound can influence the regulation of inflammatory responses, glial activation, neural differentiation, angiogenesis, and BBB permeability .

Safety and Hazards

N-Formyl-L-tyrosine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container . It should be disposed of to an approved waste disposal plant .

Future Directions

The use of N-Formyl-L-tyrosine in the development of new therapeutic approaches for treating inflammatory diseases is a promising future direction . The ability of this compound to induce multiple pro-inflammatory events including chemotaxis of neutrophils and macrophages and generation of inflammatory cytokines and oxygen species makes it a potential target for drug design .

Biochemical Analysis

Biochemical Properties

N-Formyl-L-tyrosine interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of formylated peptides, which are recognized by formyl peptide receptors (FPRs) in immune cells . FPRs can modulate oxidative stress through nicotinamide adenine dinucleotide phosphate (NADPH) oxidase-dependent reactive oxygen species (ROS) production .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the regulation of inflammation and oxidative stress in cardiovascular diseases .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression. For instance, it is involved in the activation of NADPH oxidase, a key enzyme in the production of ROS .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it is involved in the formation of formylated peptides, which are recognized by FPRs in immune cells .

properties

IUPAC Name

(2S)-2-formamido-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-6-11-9(10(14)15)5-7-1-3-8(13)4-2-7/h1-4,6,9,13H,5H2,(H,11,12)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUWPHMRHBMAFE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315501
Record name N-Formyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13200-86-7
Record name N-Formyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13200-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Formyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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reactant
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NC(Cc1ccc(O)cc1)C(=O)O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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